6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran
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Overview
Description
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a dihydrobenzofuran ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves several steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Chemical Reactions Analysis
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran can be compared with other similar compounds such as:
2,2-Dimethyl-5-nitro-2,3-dihydrobenzofuran: Lacks the fluorine atom, which can affect its reactivity and biological interactions.
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran: Lacks the nitro group, which can influence its chemical properties and applications.
The presence of both the fluorine and nitro groups in this compound makes it unique and valuable for specific research applications.
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-5-nitro-3H-1-benzofuran |
InChI |
InChI=1S/C10H10FNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 |
InChI Key |
LQAYGBZMHMDBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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